6-isocyanato-1,3-benzoxazole
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Overview
Description
6-isocyanato-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C8H4N2O2. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isocyanato-1,3-benzoxazole typically involves the reaction of 2-aminophenol with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts, such as metal catalysts or ionic liquid catalysts, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-isocyanato-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form urea or carbamate derivatives.
Cycloaddition reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form new heterocyclic structures.
Oxidation and reduction: The benzoxazole ring can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at room temperature.
Cycloaddition reactions: Reagents such as dienes or alkynes are used, and the reactions are often catalyzed by transition metal catalysts like palladium or copper.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly employed.
Major Products Formed
The major products formed from these reactions include urea and carbamate derivatives, new heterocyclic compounds, and functionalized benzoxazole derivatives .
Scientific Research Applications
6-isocyanato-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable and functionalized structures.
Industrial chemistry: It is employed in the synthesis of various industrial chemicals, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-isocyanato-1,3-benzoxazole involves its interaction with biological targets through its isocyanate group. The isocyanate group can react with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which can have therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the isocyanate group, is widely used in medicinal chemistry and materials science.
2-aminobenzoxazole: A derivative with an amino group, which has applications in the synthesis of pharmaceuticals and agrochemicals.
6-chloro-1,3-benzoxazole:
Uniqueness
6-isocyanato-1,3-benzoxazole is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable building block for the synthesis of complex molecules with diverse applications .
Properties
CAS No. |
1509042-96-9 |
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Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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